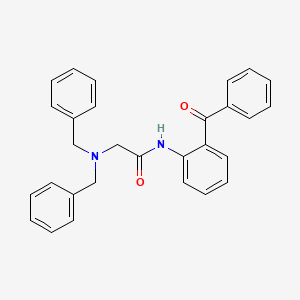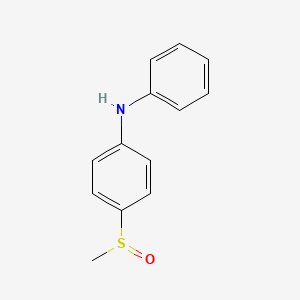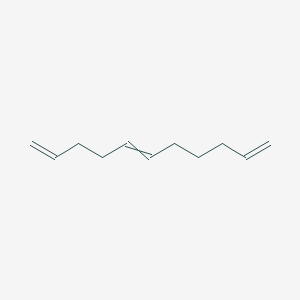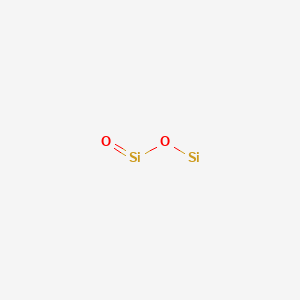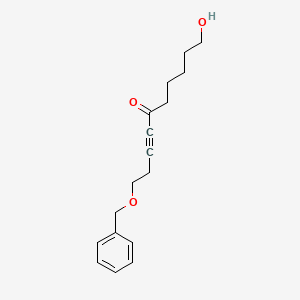![molecular formula C17H16ClN3O5 B12577512 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide CAS No. 634185-39-0](/img/structure/B12577512.png)
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, antitubercular, and antitumoral properties. The presence of functional groups such as chloro, hydroxy, morpholinyl, and nitrophenyl contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 5-(4-morpholinyl)-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, NaBH4, ethanol or methanol as solvents.
Substitution: Nucleophiles (amines, thiols), bases (NaOH, KOH), organic solvents (ethanol, dichloromethane).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-aminophenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antitubercular activities, showing effectiveness against resistant strains of bacteria and mycobacteria.
Medicine: Explored for its antitumoral properties, with studies indicating its potential to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antitubercular Activity: It targets mycobacterial enzymes involved in cell wall synthesis and energy production, thereby inhibiting the growth of Mycobacterium tuberculosis.
Antitumoral Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the morpholinyl and nitrophenyl groups, resulting in different biological activities.
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-aminophenyl]benzamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological properties.
2-Hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide: Lacks the chloro group, affecting its chemical reactivity and biological activity.
Uniqueness
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and broad spectrum of biological activities. The combination of chloro, hydroxy, morpholinyl, and nitrophenyl groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
634185-39-0 |
|---|---|
分子式 |
C17H16ClN3O5 |
分子量 |
377.8 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-N-(5-morpholin-4-yl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H16ClN3O5/c18-11-1-4-16(22)13(9-11)17(23)19-14-10-12(2-3-15(14)21(24)25)20-5-7-26-8-6-20/h1-4,9-10,22H,5-8H2,(H,19,23) |
InChI 键 |
NNQRWQJBDCYAOE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



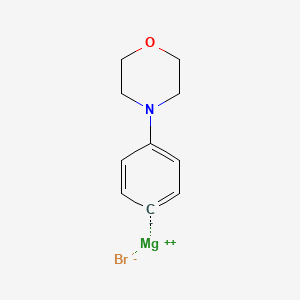
![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
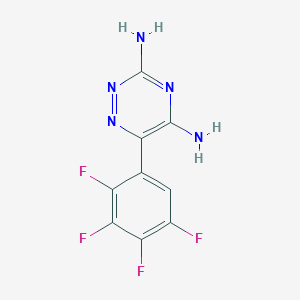
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
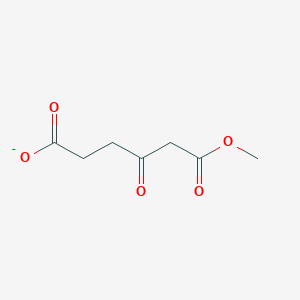
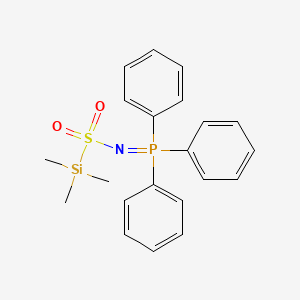
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
